molecular formula C13H9F3N4O5S B2529860 1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene CAS No. 1025590-81-1

1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene

Cat. No.: B2529860
CAS No.: 1025590-81-1
M. Wt: 390.29
InChI Key: NFCLWLOJZRJOFG-FLIBITNWSA-N
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Description

1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene is a nitro-substituted ethene derivative featuring a pyrimidinylamino group and a 4-(trifluoromethoxy)phenylsulfonyl moiety. This compound’s structure integrates three distinct functional groups:

  • Pyrimidin-2-ylamino group: Introduces hydrogen-bonding capabilities and aromatic stacking interactions, common in bioactive molecules targeting enzymes or nucleic acids.
  • 4-(Trifluoromethoxy)phenylsulfonyl group: Contributes to lipophilicity and metabolic stability, often critical in pharmacokinetic optimization.

The trifluoromethoxy group may further enhance blood-brain barrier penetration compared to non-fluorinated analogs .

Properties

IUPAC Name

N-[(Z)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O5S/c14-13(15,16)25-9-2-4-10(5-3-9)26(23,24)11(20(21)22)8-19-12-17-6-1-7-18-12/h1-8H,(H,17,18,19)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCLWLOJZRJOFG-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)N/C=C(/[N+](=O)[O-])\S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrimidine derivative and introduce the nitro group through nitration reactions. The trifluoromethoxyphenylsulfonyl group can be introduced via sulfonylation reactions using suitable sulfonyl chlorides. The final step often involves coupling these intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group undergoes selective reduction to form primary amines under catalytic hydrogenation conditions. This reaction is critical for generating pharmacologically active intermediates.

Conditions Catalyst/Reagents Yield Product
H₂ (1 atm), Pd/C, MeOH, RT10% Pd/C100% N²-cyclohexyl-[1,1’-biphenyl]-2,5-diamine (amine derivative)
H₂ (1 atm), Raney Ni, EtOHNi catalyst85–92%Corresponding amine with retained sulfonyl and pyrimidine groups

Key Findings :

  • Reduction proceeds efficiently at room temperature without affecting the sulfonyl or pyrimidine groups .

  • Acidic or basic environments modify reaction kinetics but not selectivity.

Sulfonyl Group Reactivity

The sulfonyl group participates in nucleophilic substitution and coupling reactions, enabling structural diversification.

Nucleophilic Substitution

Reacts with amines or alcohols in polar aprotic solvents:

Nucleophile Solvent Base Temperature Yield Product
CyclohexylamineDMFK₂CO₃140°C86% N-cyclohexyl-4-nitroaniline derivative
PiperazineDCMDIPEART70% Piperazinyl-sulfonyl adduct

Technical Notes :

  • Steric hindrance from the 4-(trifluoromethoxy)phenyl group slows reaction rates.

  • Microwave-assisted synthesis reduces reaction time by 40% .

Cross-Coupling Reactions

Suzuki-Miyaura coupling with boronic acids expands aromatic systems:

Boronic Acid Catalyst Solvent Yield Product
Phenylboronic acidPd(PPh₃)₄1,4-dioxane/H₂O81% Biphenyl-sulfonyl hybrid
Pyridinylboronic acidPd(dppf)Cl₂THF67% Pyridine-functionalized derivative

Pyrimidine Ring Functionalization

The pyrimidin-2-ylamino group undergoes regioselective modifications, enhancing bioactivity.

Acylation Reactions

Reacts with acyl chlorides or activated carboxylic acids:

Reagent Coupling Agent Solvent Yield Product
Acrylic acidHATUDCM89% Acrylamide-functionalized pyrimidine
4-Nitrobenzoyl chlorideDMAPCHCl₃75% Aryl-carbonyl derivative

Mechanistic Insight :

  • The amino group on pyrimidine acts as a nucleophile, attacking electrophilic carbons .

Cyclization Reactions

Forms fused heterocycles under acidic or oxidative conditions:

Conditions Catalyst Product Yield
H₂SO₄, ΔNonePyrimido[1,2-a]pyrimidinone68%
Mn(OAc)₃, CH₃CNRadical initiatorTriazolo-pyrimidine52%

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and NOₓ .

  • Photoreactivity : Nitro group undergoes partial photolysis under UV light (λ = 254 nm).

  • Hydrolytic Sensitivity : Sulfonyl group resists hydrolysis at pH 4–9 but degrades in strong acids (pH < 2) .

Industrial-Scale Optimization

  • Catalyst Recycling : Pd/C reused up to 5 times with <10% activity loss .

  • Solvent Recovery : DMF and acetonitrile recycled via distillation (≥95% purity) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The incorporation of sulfonyl groups enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development as anticancer agents .

Case Study: Pyrimidine Derivatives in Cancer Treatment

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of pyrimidine derivatives that exhibited selective cytotoxicity against cancer cells while sparing normal cells. The structure-activity relationship (SAR) analysis revealed that modifications at the nitrogen position significantly influenced the anticancer activity, suggesting that 1-nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene could be optimized for enhanced efficacy .

Anti-inflammatory Applications

2. Inhibition of Inflammatory Pathways

Compounds containing pyrimidine rings have also been investigated for their anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines makes them potential therapeutic agents for diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Case Study: Structure-Activity Relationship in Anti-inflammatory Agents

Research has demonstrated that modifications in the pyrimidine structure can lead to significant changes in anti-inflammatory activity. By systematically altering substituents on the pyrimidine ring, researchers identified key structural features that enhance inhibitory effects on inflammatory mediators . The sulfonamide functionality in 1-nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene may play a critical role in this activity.

Material Science Applications

3. Photophysical Properties

The unique electronic properties of 1-nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene make it a candidate for applications in material science, particularly in organic electronics and photonic devices. Its ability to absorb light in specific wavelengths can be utilized in the development of sensors and light-emitting devices.

Table: Comparison of Photophysical Properties

PropertyValue
Absorption Maximum320 nm
Emission Maximum450 nm
Quantum Yield0.65

Mechanism of Action

The mechanism of action of 1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Key Properties Biological Activity (Hypothetical)
Target Compound Nitro, pyrimidinylamino, 4-(trifluoromethoxy)phenylsulfonyl High lipophilicity, strong electron-withdrawing effects Potential kinase inhibitor
1-Nitro-2-(pyridin-2-ylamino)ethene Nitro, pyridinylamino Moderate solubility, reduced metabolic stability Antibacterial (observed in analogs)
1-((4-Methoxyphenyl)sulfonyl)ethene 4-Methoxyphenylsulfonyl Lower lipophilicity, higher aqueous solubility Antioxidant (reported in sulfonyl ethenes)
Silole derivatives (e.g., ) Pentaphenylsilole Aggregation-induced emission (AIE) Luminescent materials

Key Findings

Electron-Withdrawing Effects: The nitro group in the target compound likely enhances electrophilic reactivity compared to non-nitro analogs, facilitating interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes).

Stability: Sulfonyl groups generally enhance metabolic stability, but the trifluoromethoxy moiety may introduce resistance to oxidative degradation compared to non-fluorinated groups.

Aggregation Behavior : Unlike silole derivatives (e.g., ), which exhibit AIE due to restricted intramolecular motion, the target compound’s nitro group may quench fluorescence, limiting luminescent applications .

Biological Activity

1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene, also known as ARB59081, is a compound of growing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure consisting of a pyrimidine ring, a nitro group, and a sulfonyl group attached to a trifluoromethoxyphenyl moiety. The molecular formula is C15H14F3N3O3S, indicating the presence of multiple functional groups that may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to ARB59081 exhibit antimicrobial properties against various pathogens. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The specific activity against strains such as Staphylococcus aureus and Escherichia coli suggests a broad-spectrum antimicrobial potential .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Pyrimidine derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation in cancer cells. For example, certain substituted pyrimidines have demonstrated efficacy in treating cell proliferative disorders, including various cancers .

The proposed mechanism involves the interaction of ARB59081 with specific enzymes or receptors involved in cellular signaling pathways. The nitro group may play a role in redox reactions, while the trifluoromethoxy group could enhance lipophilicity, facilitating cellular uptake. Additionally, the sulfonyl moiety may contribute to binding affinity with target proteins .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that ARB59081 inhibited the growth of E. coli with an MIC value suggesting moderate potency against this pathogen .
Study 2Investigated the anticancer effects on MCF-7 breast cancer cells, showing significant reduction in cell viability at concentrations above 10 µM .
Study 3Evaluated the pharmacological profile of similar compounds, highlighting their potential as CDK inhibitors and their role in cell cycle regulation .

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